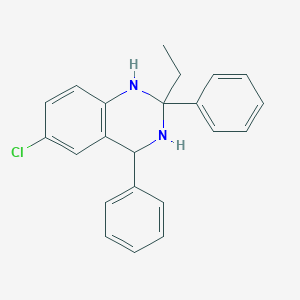
6-Chloro-2-ethyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a quinazoline core structure with chloro, ethyl, and diphenyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline typically involves the condensation of appropriate aromatic aldehydes with chloroaniline derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by cyclization and functional group modifications to achieve the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Halogenation using chlorine or bromine, and nitration using nitric acid and sulfuric acid.
Major Products:
- Quinazoline N-oxides from oxidation.
- Dihydroquinazoline derivatives from reduction.
- Various substituted quinazolines from electrophilic substitution.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, altering signal transduction pathways and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Quinazoline: The parent compound with a simpler structure.
4-Hydroxy-2-quinolones: Known for their antimicrobial activity.
Imidazole derivatives: Possess a similar heterocyclic structure and diverse biological activities.
Uniqueness: 6-Chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of chloro, ethyl, and diphenyl groups enhances its potential as a versatile compound in medicinal chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
84571-61-9 |
|---|---|
Molekularformel |
C22H21ClN2 |
Molekulargewicht |
348.9 g/mol |
IUPAC-Name |
6-chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline |
InChI |
InChI=1S/C22H21ClN2/c1-2-22(17-11-7-4-8-12-17)24-20-14-13-18(23)15-19(20)21(25-22)16-9-5-3-6-10-16/h3-15,21,24-25H,2H2,1H3 |
InChI-Schlüssel |
PANJYNGCSGHECJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(NC(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



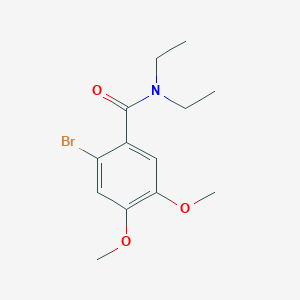
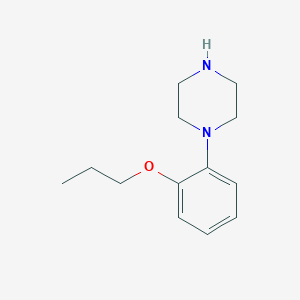

![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
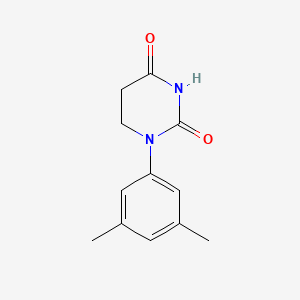


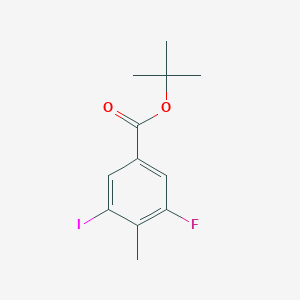
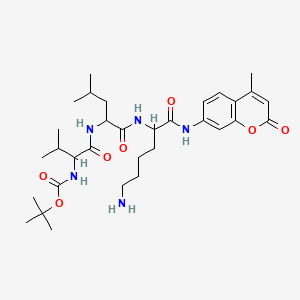
![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
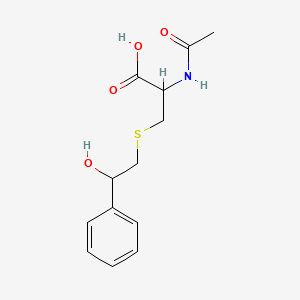
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)

